molecular formula C26H33N5O6 B12369928 E3 ligase Ligand-Linker Conjugate 34

E3 ligase Ligand-Linker Conjugate 34

Cat. No.: B12369928
M. Wt: 511.6 g/mol
InChI Key: QEYROCVCLVMJGW-UHFFFAOYSA-N
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Description

E3 ligase Ligand-Linker Conjugate 34 is a part of the proteolysis targeting chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that consist of a ligand for the E3 ubiquitin ligase, a linker, and a ligand for the target protein. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, a cellular mechanism for protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 34 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the synthesis of the linker and the ligand for the target protein. The final step involves conjugating these three components to form the complete PROTAC molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the individual components followed by their conjugation. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 34 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

E3 ligase Ligand-Linker Conjugate 34 has a wide range of scientific research applications, including:

    Chemistry: Used in the study of protein degradation and the development of new chemical reactions.

    Biology: Used to study the ubiquitin-proteasome system and protein-protein interactions.

    Medicine: Used in the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new industrial processes and products .

Mechanism of Action

E3 ligase Ligand-Linker Conjugate 34 exerts its effects by inducing the degradation of specific proteins via the ubiquitin-proteasome system. The compound binds to both the target protein and the E3 ubiquitin ligase, bringing them into close proximity. This induces the ubiquitination of the target protein, marking it for degradation by the proteasome .

Properties

Molecular Formula

C26H33N5O6

Molecular Weight

511.6 g/mol

IUPAC Name

tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)29-10-8-28(9-11-29)13-16-14-30(15-16)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33)

InChI Key

QEYROCVCLVMJGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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